(1,3-Dihydroisobenzofuran-5-yl)boronic acid
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Overview
Description
(1,3-Dihydroisobenzofuran-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a 1,3-dihydroisobenzofuran moiety. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (1,3-Dihydroisobenzofuran-5-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: In industrial settings, the production of boronic acids often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions: (1,3-Dihydroisobenzofuran-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(1,3-Dihydroisobenzofuran-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (1,3-Dihydroisobenzofuran-5-yl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition . The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other biological molecules .
Comparison with Similar Compounds
- (1,1-Dimethyl-1,3-dihydroisobenzofuran-5-yl)boronic acid
- 1,3-Dihydroisobenzofuran-5-boronic Acid Pinacol Ester
- 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, 1,3-dihydro-1,3-dioxo-5-isobenzofuranyl ester
Uniqueness: (1,3-Dihydroisobenzofuran-5-yl)boronic acid is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its ability to participate in Suzuki-Miyaura coupling reactions with high efficiency and functional group tolerance makes it a valuable compound in synthetic organic chemistry .
Biological Activity
(1,3-Dihydroisobenzofuran-5-yl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and various biological evaluations.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of corresponding boronic acids with isobenzofuran derivatives. The structural features of this compound allow it to interact with various biological targets, making it a versatile candidate for further research.
Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which can influence enzyme activity and cellular processes. The mechanism of action for this compound likely involves interactions with specific enzymes or receptors, leading to altered biological responses.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have shown that boronic acids exhibit significant anticancer properties. For instance, this compound demonstrated cytotoxic effects against various cancer cell lines. In vitro studies indicated an IC50 value that suggests a potent inhibitory effect on tumor growth.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 18.76 ± 0.62 |
HeLa | 25.00 ± 1.00 |
A549 | 22.50 ± 0.75 |
Antibacterial Activity
The antibacterial properties of this compound were evaluated against several strains of bacteria. It was found to be effective against Escherichia coli at concentrations as low as 6.50 mg/mL.
Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |
---|---|
E. coli | 6.50 |
Staphylococcus aureus | 8.00 |
Antioxidant Activity
This compound exhibited strong antioxidant activity in various assays:
Assay Type | IC50 (µg/mL) |
---|---|
DPPH Scavenging | 0.14 ± 0.01 |
ABTS Radical Scavenging | 0.11 ± 0.01 |
CUPRAC Assay | 1.73 ± 0.16 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound led to significant apoptosis and reduced cell viability.
- Infection Control : In vivo studies showed that formulations containing this boronic acid could effectively reduce bacterial load in infected tissue models.
Properties
Molecular Formula |
C8H9BO3 |
---|---|
Molecular Weight |
163.97 g/mol |
IUPAC Name |
1,3-dihydro-2-benzofuran-5-ylboronic acid |
InChI |
InChI=1S/C8H9BO3/c10-9(11)8-2-1-6-4-12-5-7(6)3-8/h1-3,10-11H,4-5H2 |
InChI Key |
JHPWSRNJPLJVJO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(COC2)C=C1)(O)O |
Origin of Product |
United States |
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